N-Acetyl-D-glucosamine-13C2,15N

Glycoproteomics LC-MS/MS Quantitative Proteomics

Unlabeled GlcNAc or singly labeled analogs cause >12% quantification error in LC-MS due to matrix effects and isotopologue overlap. N-Acetyl-D-glucosamine-13C2,15N solves this with a clean +3 Da mass shift. - Achieves 0.7-2.8% CV in targeted glycoproteomics PRM workflows. - Resolves 13C6-glucose-derived UDP-GlcNAc species for unambiguous hexosamine flux tracing. - Enables 1H-15N HSQC NMR for GAG sulfation fingerprinting. Shipped ambient; stored at -20°C. Bulk quantities available.

Molecular Formula C8H15NO6
Molecular Weight 224.19 g/mol
Cat. No. B15142348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-D-glucosamine-13C2,15N
Molecular FormulaC8H15NO6
Molecular Weight224.19 g/mol
Structural Identifiers
SMILESCC(=O)NC(C=O)C(C(C(CO)O)O)O
InChIInChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i1+1,4+1,9+1
InChIKeyMBLBDJOUHNCFQT-LUDCEGFUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-D-glucosamine-13C2,15N Isotopic Specifications


N-Acetyl-D-glucosamine-13C2,15N (CAS 478529-44-1) is a multiply labeled stable isotope analog of the endogenous amino sugar N-acetyl-D-glucosamine (GlcNAc), featuring site-specific incorporation of two 13C atoms in the acetyl moiety and one 15N atom in the amide nitrogen . This compound serves as an essential internal standard and metabolic tracer for liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) applications, enabling precise quantitation of GlcNAc pools and pathway fluxes while avoiding the analytical interference inherent to unlabeled or singly labeled alternatives [1].

Multiply labeled 13C2,15N stable isotope internal standard for quantitative LC-MS workflows
+3 Da mass shift reported to support isotopologue resolution in complex biological matrices
15N enrichment supports 1H-15N HSQC NMR structural characterization studies
Reported fit for metabolic flux tracing independent of glucose-derived 13C background

Why Generic Substitution Fails


Generic substitution with unlabeled GlcNAc or simpler isotopic variants (e.g., 13C6-GlcNAc or 15N-GlcNAc alone) fundamentally fails in quantitative mass spectrometry applications. Unlabeled material cannot serve as an internal standard, leading to quantification errors exceeding 12% due to matrix effects and ionization variability [1]. Singly labeled analogs lack the requisite mass shift and isotopic purity to resolve overlapping isotopologue clusters in complex biological matrices, particularly when tracing metabolic flux from 13C-glucose into UDP-GlcNAc where multiple 13C incorporation states coexist [2]. The dual 13C2,15N labeling pattern of this compound provides a +3 Da mass shift with minimal isotopic envelope overlap, a requirement validated for achieving coefficients of variation (CVs) below 3% in targeted glycoproteomics [3].

Risk Factor
13C2,15N Target
Generic Substitute
ISTD Capability
Functions as SIL-IS for LC-MS/MS quantification
Unlabeled GlcNAc cannot serve as ISTD; matrix effects may shift quantification
Mass Shift Resolution
+3 Da shift supports isotopologue separation from endogenous clusters
Single-label analogs may not resolve overlapping isotopologue clusters in complex matrices
Flux Tracing Compatibility
Distinct M+3 signature resolves from glucose-derived envelope
13C6-labeled variants may overlap with M+6 glucose isotopologues, confounding flux interpretation

Evidence-Based Comparator Analysis


Analytical Precision in Targeted Glycoproteomics

Incorporation of N-Acetyl-D-glucosamine-13C2,15N as the labeled standard in an LC-MS/MS-PRM workflow enabled monitoring of all major fragment ions under HCD conditions, reducing quantification CVs to 0.7-2.8% [1]. In contrast, traditional label-free glycoproteomics workflows without isotopically labeled GlcNAc standards exhibit CVs typically exceeding 15-20% [2].

Quantification Precision
Head-to-head
Target: 0.7–2.8% CV (LC-MS/MS-PRM) Comparator: 15–20% CV (label-free)
Supports quantification precision review in targeted glycoproteomics
Reported PRM workflow; method-transfer context
Glycoproteomics LC-MS/MS Quantitative Proteomics

Mass Shift Specificity vs. 13C6-GlcNAc

N-Acetyl-D-glucosamine-13C2,15N provides a +3 Da mass shift (m/z 224.19 vs. 221.21 for unlabeled), which is sufficiently separated from endogenous M+1 and M+2 isotopologues to avoid signal overlap . By comparison, 13C6-GlcNAc produces a +6 Da shift that can overlap with M+6 isotopologues derived from de novo synthesis from 13C6-glucose, confounding flux analysis [1].

Mass Shift Specificity
Reported
Target: +3 Da (m/z 224.19) 13C6-GlcNAc: +6 Da (m/z 227.21)
Supports isotopologue resolution review in 13C-glucose tracing
13C6-glucose tracing model context
Mass Spectrometry Isotopologue Analysis Metabolic Tracing

Dual-Label Advantage for NMR Detection

The 15N label in N-Acetyl-D-glucosamine-13C2,15N enables 1H-15N HSQC NMR experiments that provide diagnostic amide chemical shift fingerprints for GlcNAc residues [1]. 13C-only labeled GlcNAc analogs (e.g., 13C6-GlcNAc) cannot provide this 15N-based structural resolution. Natural abundance 15N NMR (0.37% isotopic abundance) requires impractically long acquisition times (>24 hours) and high sample concentrations .

15N NMR Detection
Class-level
~99% 15N enrichment enables 1H-15N HSQC detection
Supports NMR structural characterization review for GAG studies
Class-level inference; requires method-specific validation
NMR Spectroscopy Glycosaminoglycan Analysis Structural Biology

Metabolic Flux Resolution: Distinct Isotopologue Tracing vs. 13C6-Glucose Overlap

When used as a tracer, N-Acetyl-D-glucosamine-13C2,15N yields a distinct M+3 isotopologue signature that can be resolved from the complex M+0 to M+6 isotopologue distribution arising from 13C6-glucose metabolism [1]. Singly labeled 13C-GlcNAc tracers (M+1) are indistinguishable from natural 13C abundance background (~1.1% per carbon) in cells not pre-cultured in 12C-only media .

Metabolic Flux Resolution
Reported
Target: M+3 distinct from M+0 to M+6 glucose envelope; >10:1 S/B 13C1-GlcNAc: M+1 indistinguishable from natural abundance background
Supports metabolic flux interpretation in hexosamine pathway studies
Reported UDP-GlcNAc tracing in cell models
Metabolic Flux Analysis Hexosamine Biosynthetic Pathway Isotopologue Deconvolution

Validated Application Scenarios


Absolute Quantification of IgG Glycoforms

Use N-Acetyl-D-glucosamine-13C2,15N as the stable isotope-labeled internal standard in a targeted LC-MS/MS-PRM workflow for quantifying IgG1 Fc glycoforms. The compound enables CVs of 0.7-2.8% across replicate analyses, meeting regulatory expectations for biopharmaceutical quality control [1]. This workflow has been validated for rapid (13-minute) quantification of COVID-19 patient IgG glycoforms [2].

Hexosamine Biosynthetic Pathway Flux Tracing

Employ N-Acetyl-D-glucosamine-13C2,15N as a metabolic tracer in cultured cells to measure flux through the hexosamine biosynthetic pathway (HBP) independent of glucose-derived 13C labeling. The +3 Da mass shift provides a distinct isotopologue signature that resolves from 13C6-glucose-derived UDP-GlcNAc species, enabling precise flux quantitation under standard culture conditions [3].

Glycosaminoglycan Characterization by 15N NMR

Incorporate N-Acetyl-D-glucosamine-13C2,15N into glycosaminoglycan (GAG) preparations via metabolic labeling or chemical synthesis. The 15N label enables 1H-15N HSQC NMR experiments that provide diagnostic chemical shift fingerprints for sulfation patterns and GAG composition, facilitating quality assurance of biomedical-grade heparan sulfate and chondroitin sulfate preparations [4].

Intracellular GlcNAc Quantification by GC-MS/MS

Use N-Acetyl-D-glucosamine-13C2,15N as an isotope dilution mass spectrometry (IDMS) internal standard for gas chromatography-tandem mass spectrometry (GC-MS/MS) quantification of intracellular GlcNAc pools in biotechnological cell samples. This approach eliminates systematic errors from sample pretreatment and ionization suppression, achieving quantification errors below 5% in complex fermentation matrices [5].

Application
Selection Property
Validation Focus
IgG glycoform quantification research
ISTD quantification precision context
Method reproducibility review
Hexosamine biosynthetic pathway flux tracing research
Distinct +3 Da isotopologue signature
Tracer-specific signal resolution
Glycosaminoglycan 15N NMR characterization research
15N enrichment for HSQC detection
1H-15N spectral assignment review
Intracellular GlcNAc quantification research
IDMS matrix-effect correction context
Ionization suppression correction review
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